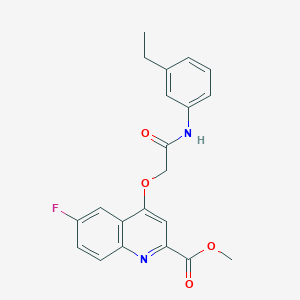

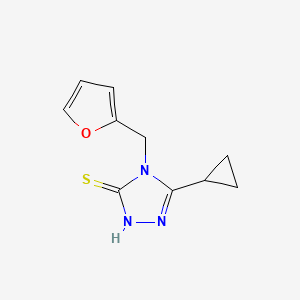

![molecular formula C13H24N2O2 B2662176 tert-butyl (1R,5S)-3-(methylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate CAS No. 1307254-45-0](/img/structure/B2662176.png)

tert-butyl (1R,5S)-3-(methylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound you mentioned contains a tert-butyl group, a bicyclic structure, a methylamino group, and a carboxylate group. The tert-butyl group is a portion of a molecular structure equivalent to 2-methyl propane minus one hydrogen atom from carbon 2 . The bicyclic structure is a type of cyclic compound with two rings . The methylamino group consists of a nitrogen atom bonded to a methyl group and the carboxylate group is a deprotonated form of a carboxylic acid .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the bicyclic structure, followed by the addition of the tert-butyl, methylamino, and carboxylate groups. The tert-butyl group is often added using tert-butyl chloride in the presence of a base .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the bicyclic structure. The tert-butyl group would likely cause some steric hindrance, potentially affecting the reactivity of the compound .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the different functional groups present. The tert-butyl group is known for its unique reactivity pattern due to the crowdedness around the carbon atom .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the functional groups present. For example, the presence of the carboxylate group could make the compound polar and potentially capable of forming hydrogen bonds .科学的研究の応用

Synthesis and Molecular Structure

Research has been conducted on compounds similar to "tert-butyl (1R,5S)-3-(methylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate," exploring their synthesis and molecular structures. For instance, studies on compounds like tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate have been conducted, where these compounds were synthesized as cyclic amino acid esters through intramolecular lactonization reactions. These compounds were characterized using NMR spectroscopy, high-resolution mass spectrometry, and their structures were determined via single crystal X-ray diffraction analysis, demonstrating their complex bicyclic structures that include lactone and piperidine moieties (Moriguchi et al., 2014).

Asymmetric Synthesis

Asymmetric synthesis is another area of application, where compounds related to "tert-butyl (1R,5S)-3-(methylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate" are synthesized to explore their potential in creating enantiomerically pure substances. This process involves synthesizing chiral cyclic amino acid esters without using chiral catalysts or enzymes, which is crucial for producing compounds with specific stereochemical configurations (Moriguchi et al., 2014).

Novel Synthesis Methods

Innovative synthesis methods for related compounds, such as ring-closing iodoamination, have been developed. These methods provide access to compounds like (+)-pseudococaine hydrochloride, showcasing the potential for synthesizing complex molecules from simpler precursors for applications in medicinal chemistry and drug development (Brock et al., 2012).

Chemical Reactivity and Transformations

Studies have also been conducted on the chemical reactivity and transformations of related compounds, exploring their potential in various chemical reactions. For example, the acid-catalyzed rearrangement of aziridines derived from similar compounds into protected amines has been investigated, which is important for understanding the reactivity and potential applications of these compounds in synthetic chemistry (Nativi et al., 1989).

特性

IUPAC Name |

tert-butyl (1R,5S)-3-(methylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-10-5-6-11(15)8-9(7-10)14-4/h9-11,14H,5-8H2,1-4H3/t9?,10-,11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVRGSCNPWBJQCH-FGWVZKOKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2CCC1CC(C2)NC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1[C@@H]2CC[C@H]1CC(C2)NC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

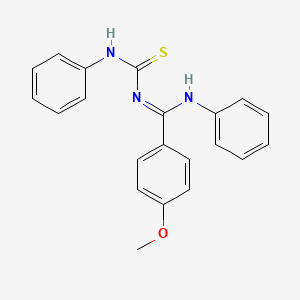

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2662093.png)

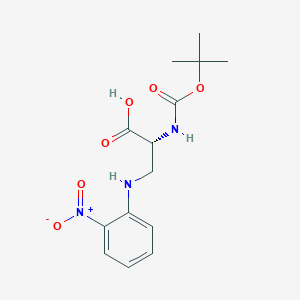

![5-[(4-chlorophenyl)sulfanyl]-4-{[(2,6-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole](/img/structure/B2662094.png)

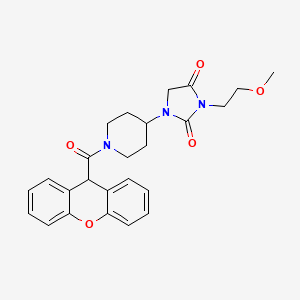

![N-(2,3-dimethylphenyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2662097.png)

![(E)-2,3-dimethoxy-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2662105.png)

![4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2662110.png)

![1-(3-chlorophenyl)-4-(4-fluorophenoxy)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2662111.png)

![2-chloro-4-{5-methyl-1H,2H,3H,4H,5H-[1,4]diazepino[2,3-b]quinoxaline-1-carbonyl}pyridine](/img/structure/B2662113.png)